L-Leucyl-L-lysyl-L-isoleucyl-L-valyl-L-glutamine
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Overview
Description
L-Leucyl-L-lysyl-L-isoleucyl-L-valyl-L-glutamine is a peptide compound composed of five amino acids: leucine, lysine, isoleucine, valine, and glutamine. Peptides like this one play crucial roles in various biological processes, including protein synthesis, cell signaling, and metabolic regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-lysyl-L-isoleucyl-L-valyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, ensuring the production of peptides with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-lysyl-L-isoleucyl-L-valyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of specific amino acid derivatives during SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Leucyl-L-lysyl-L-isoleucyl-L-valyl-L-glutamine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling pathways and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Leucyl-L-lysyl-L-isoleucyl-L-valyl-L-glutamine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various cellular processes. For instance, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to changes in gene expression or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
L-Isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: Another peptide with a similar structure but different amino acid sequence.
Semaglutide: A peptide used in the treatment of type 2 diabetes, composed of a different sequence of amino acids.
Uniqueness
L-Leucyl-L-lysyl-L-isoleucyl-L-valyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows it to interact with various molecular targets, making it a versatile compound for research and industrial use.
Properties
CAS No. |
923929-82-2 |
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Molecular Formula |
C28H53N7O7 |
Molecular Weight |
599.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H53N7O7/c1-7-17(6)23(35-25(38)19(10-8-9-13-29)32-24(37)18(30)14-15(2)3)27(40)34-22(16(4)5)26(39)33-20(28(41)42)11-12-21(31)36/h15-20,22-23H,7-14,29-30H2,1-6H3,(H2,31,36)(H,32,37)(H,33,39)(H,34,40)(H,35,38)(H,41,42)/t17-,18-,19-,20-,22-,23-/m0/s1 |
InChI Key |
QLCSODABFJQONA-WAUHAFJUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
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